molecular formula C12H12ClN3 B7859772 N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine CAS No. 71406-75-2

N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine

Cat. No.: B7859772
CAS No.: 71406-75-2
M. Wt: 233.69 g/mol
InChI Key: ZYGQTBCVYARGGX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine is a chemical building block of interest in medicinal chemistry and drug discovery. Its molecular structure features a chloropyrimidine group, a common motif in pharmaceuticals and agrochemicals, which can act as an electrophile in substitution reactions . This reactivity makes it a valuable synthetic intermediate for constructing more complex molecules, particularly through nucleophilic aromatic substitution, where the chloro group can be displaced by various nucleophiles such as amines . Compounds with similar 2-chloro-4-aminopyrimidine scaffolds are frequently investigated in the development of substances that interact with the central nervous system (CNS) and have shown promise for targeting serotonin receptors . Researchers may utilize this compound to generate libraries of derivatives for biological screening or to develop potential CNS-active agents. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-chloro-N-(1-phenylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-11-7-8-14-12(13)16-11/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGQTBCVYARGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262746
Record name 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71406-75-2
Record name 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71406-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives, including this compound, are known for their wide range of biological activities. They exhibit properties such as anti-inflammatory, antibacterial, and anticancer effects. The structure-activity relationship (SAR) of pyrimidines suggests that modifications can enhance their pharmacological efficacy .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Anti-inflammatory Activity : Research indicates that pyrimidine derivatives can inhibit the expression and activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, derivatives have shown IC50 values against COX-2 in the range of 23.8 to 42.1 µM, demonstrating significant anti-inflammatory potential .
  • Anticancer Properties : Studies have highlighted the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays have shown that certain pyrimidine analogs exhibit selective cytotoxicity against cancer cell lines while sparing normal cells . The mechanism often involves modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Several studies have investigated the biological activities of this compound and similar compounds:

  • Anti-inflammatory Effects : A study demonstrated that specific pyrimidine derivatives significantly reduced the levels of inflammatory mediators in RAW264.7 cells, indicating their potential as anti-inflammatory agents .
  • Anticancer Efficacy : In a mouse model of breast cancer, a related compound showed reduced tumor volume compared to controls, suggesting promising anticancer activity without increased systemic toxicity .

Data Tables

The following table summarizes key findings from various studies on the biological activity of pyrimidine derivatives:

CompoundBiological ActivityIC50 (µM)Reference
This compoundCOX-2 Inhibition23.8 - 42.1
Related Pyrimidine DerivativeTumor Growth InhibitionNot specified
Pyrimidine AnalogAnti-inflammatory19.45 - 28.39

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example, the presence of electron-donating groups at position 2 has been linked to increased anti-inflammatory effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against Gram-positive and Gram-negative bacteria. The introduction of a chloro group in the pyrimidine ring has been linked to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by interfering with specific cellular pathways. The mechanism of action is believed to involve the modulation of enzyme activity associated with tumor growth .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. Research indicates that it may reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Study Findings Reference
Aggarwal et al. (2011)Synthesized triazole derivatives related to pyrimidines showing antibacterial activity against Pseudomonas aeruginosa with MIC values of 16 µg/mL.
Mermer et al. (2019)Developed phenylpiperazine-triazole hybrids demonstrating good antimicrobial activity across various strains, highlighting the importance of structural modifications.
Gadegoni et al. (2013)Investigated methylthio-linked pyrimidinyl-1,2,4-triazoles for their antimicrobial properties; compounds showed enhanced activity against Gram-negative bacteria.

Chemical Reactions Analysis

Reaction Mechanism

Nucleophilic attack on pyrimidine :
The chloropyrimidinyl group is susceptible to nucleophilic substitution at the 2-position. In analogous systems, conjugate additions or direct substitutions occur via:

  • Electrophilic activation : Chlorine as a leaving group facilitates substitution.

  • Base-mediated deprotonation : Bases like pyridine or TEA may deprotonate nucleophiles (e.g., amines) to enhance reactivity .

Role of the phenylethylamine group :
The phenylethylamine substituent may participate in:

  • Hydrogen bonding : Amines can act as catalysts or intermediates in subsequent reactions.

  • Steric effects : Bulky substituents may influence reaction selectivity.

Table 2: Nucleophilic substitution in pyrimidine derivatives

NucleophileReaction ConditionsOutcome
EthylamineToluene, 110°C, 48 hSubstituted pyrimidine adduct
Grignard reagentsCuprous iodide, tolueneEnhanced yields with CuI
Piperazine derivativesN-methylpiperazine, RTFinal product isolation

Key Reaction Challenges

  • Selectivity : Pyrimidine derivatives often form mixtures of products. For example, reactions with lithium reagents (e.g., methyllithium) yield multiple products, necessitating chromatographic purification .

  • Yield optimization : Additions of Grignard reagents benefit from cuprous iodide (CuI) to improve selectivity and yield (40–77% under optimized conditions) .

  • Stability : Chloropyrimidines may undergo side reactions (e.g., tar formation) during prolonged heating or under basic conditions .

Analytical Characterization

Spectroscopic data :

  • 1H-NMR : Absorption patterns for alkyl groups (e.g., propyl) confirm selective addition to the vinyl function .

  • High-resolution MS : Molecular weight and isotopic distribution confirm structural integrity .

Table 3: Spectroscopic analysis of analogous compounds

TechniqueKey Observations
1H-NMRPropyl group signals indicate regioselectivity
13C-NMRCarbon shifts confirm substitution patterns
High-resolution MSAccurate mass matches molecular formula

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
  • Structure : Features an indazole core fused to the pyrimidine ring, with methyl groups at positions 2 and 3 and a chlorine at position 2 of the pyrimidine .
  • ~246.7 for the target compound) .
  • Applications : Used in drug discovery for its kinase-inhibitory properties .
b) 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine
  • Structure : Pyridinyl group at position 2 of the pyrimidine and a phenethyl (C₆H₅-CH₂CH₂-) substituent on the amine .
  • Key Differences :
    • The phenethyl group has a longer alkyl chain than 1-phenylethyl, increasing lipophilicity (logP: Estimated 4.1 vs. ~3.8 for the target compound).
    • The pyridinyl group at position 2 may enhance metal coordination or π-π stacking in biological targets .
  • Synthesis : Prepared via cross-coupling reactions, similar to methods for the target compound but with divergent yields due to steric effects .
c) 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
  • Structure : Chlorine at position 4 and a methylpyrazole substituent on the amine .
  • Key Differences :
    • The pyrazole ring introduces a planar heterocycle, altering electronic properties (e.g., dipole moment) compared to the 1-phenylethyl group.
    • Chlorine at position 4 instead of 2 reduces electrophilicity, impacting reactivity in nucleophilic substitution reactions .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL)*
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine C₁₃H₁₃ClN₃ ~246.7 ~3.8 <0.1 (aqueous)
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine C₁₄H₁₄ClN₅ 287.75 ~2.5 0.5 (DMSO)
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine C₁₈H₁₇ClN₄ 324.81 ~4.1 <0.01 (water)
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine C₈H₈ClN₅ 221.64 ~1.9 1.2 (methanol)

*Estimated using ChemDraw and QSAR models.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most direct route involves the reaction of 2,4-dichloropyrimidine with 1-phenylethylamine under basic conditions. The electron-deficient pyrimidine ring facilitates substitution at the 4-position due to the para-directing nature of the chloro group. Typical conditions include:

  • Solvents : Toluene, dimethyl sulfoxide (DMSO), or acetonitrile.

  • Bases : Triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Temperature : 80–120°C for 12–24 hours.

Yields range from 60% to 85%, with selectivity for the 4-position achieved by controlling stoichiometry (1:1.2 ratio of 2,4-dichloropyrimidine to amine).

Trimethylsilyl-Protected Intermediate Strategy

To enhance regioselectivity, 5-trimethylsilyl-2,4-dichloropyrimidine serves as a masked precursor. The bulky trimethylsilyl (TMS) group directs substitution to the 4-position, followed by desilylation with tetrabutylammonium fluoride (TBAF). This method achieves >90% regioselectivity but requires additional steps for TMS group removal.

Optimization of Reaction Parameters

Solvent Selection and Environmental Considerations

Traditional dipolar aprotic solvents like DMF and NMP, while effective, face regulatory restrictions due to toxicity. Alternatives include:

SolventBoiling Point (°C)Dielectric ConstantYield (%)
Toluene1102.472
Acetonitrile8237.568
Cyclopentyl methyl ether1064.365

Toluene emerges as a preferred solvent due to its balance of reactivity, safety, and ease of removal.

Temperature and Catalytic Effects

Elevated temperatures (≥100°C) accelerate SNAr but risk side reactions such as over-alkylation. Catalytic iodide salts (e.g., KI) enhance leaving-group displacement, reducing reaction time by 30%.

Purification and Isolation

Diastereomer Separation

The chiral 1-phenylethylamine moiety introduces stereoisomerism. Diastereomers are separable via:

  • Solvent Leaching : Washing with hexane/ethyl acetate (4:1) removes the undesired isomer.

  • Crystallization : Recrystallization from ethanol/water mixtures yields >99% enantiomeric excess (ee) for the (R)-configuration.

Acid-Base Extraction

The product’s basic nature allows isolation via extraction with dilute HCl (1 M), followed by neutralization with NaOH to precipitate the free amine. This method achieves 95% purity without chromatography.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 2–4 hours by improving heat transfer and mixing efficiency. A pilot-scale study reported 89% yield at 10 kg/batch using toluene and DIPEA.

Solvent Recycling

Distillation recovers >90% of toluene, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the chlorine atom at the 4-position of 2-chloropyrimidine reacts with the amine group of 1-phenylethylamine. Optimize reaction conditions by using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C with a catalytic base like K₂CO₃ . For enantiopure derivatives, consider chiral resolution techniques such as recrystallization in ethanol, as demonstrated for structurally related thiourea compounds . Monitor reaction progress via TLC or HPLC to ensure completion.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR, focusing on pyrimidine ring protons (δ 8.2–8.6 ppm) and the chiral center in the 1-phenylethyl group .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for reproducibility) using a C18 column with acetonitrile/water gradients .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Follow GHS hazard guidelines:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources (P210) .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles.

  • Purity Validation : Re-analyze batches using HPLC-MS to rule out impurities (e.g., dechlorinated byproducts) .
  • Assay Standardization : Use cell lines with consistent passage numbers and control for enantiomeric effects, as chirality in the 1-phenylethyl group can alter binding affinities .

Q. What computational strategies can predict the compound’s interaction with target enzymes like cholinesterase?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of related pyrimidine inhibitors. Focus on the chlorine atom’s role in hydrophobic pocket interactions and the phenylethyl group’s steric effects . Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare their activity using:

  • Enantioselective HPLC : To separate R/S forms .
  • In Vitro Assays : Test inhibition constants (Kᵢ) against targets like LOX or cholinesterase. For example, (S)-enantiomers of structurally similar compounds show 10-fold higher activity than (R)-forms .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Screen with counterions (e.g., oxalate, HCl) to enhance aqueous solubility .
  • Prodrug Design : Modify the pyrimidine’s 2-chloro group with hydrolyzable esters, which can be cleaved in vivo .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in synthesis yields?

  • Methodological Answer :

  • Process Optimization : Use statistical tools (e.g., Design of Experiments) to identify critical parameters (e.g., temperature, solvent ratio).
  • Quality Control : Implement in-line FTIR to monitor intermediate formation and ensure consistent reaction progression .

Q. What analytical methods validate the absence of genotoxic impurities?

  • Methodological Answer : Conduct Ames tests for mutagenicity and LC-MS/MS to detect trace impurities (e.g., aryl chlorides) below ICH Q3A/B thresholds .

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